molecular formula C14H18N2O3 B15184159 N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide CAS No. 131147-89-2

N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide

Cat. No.: B15184159
CAS No.: 131147-89-2
M. Wt: 262.30 g/mol
InChI Key: XUFRCTDPSIOVEJ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide typically involves multiple steps. One common method starts with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the hydroxy group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

131147-89-2

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-hydroxy-5-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C14H18N2O3/c1-9-4-3-5-10(2)14(9)15-11(17)8-16-12(18)6-7-13(16)19/h3-5,12,18H,6-8H2,1-2H3,(H,15,17)

InChI Key

XUFRCTDPSIOVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(CCC2=O)O

Origin of Product

United States

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